An In-depth Technical Guide to the Core Mechanism of Action of S107
An In-depth Technical Guide to the Core Mechanism of Action of S107
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound S107, a derivative of 1,4-benzothiazepine, has emerged as a significant modulator of intracellular calcium signaling. Its primary mechanism of action centers on the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic and endoplasmic reticulum. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of S107's therapeutic potential. By enhancing the binding of the stabilizing protein calstabin (FKBP) to the RyR, S107 effectively mitigates pathological calcium leakage associated with a range of conditions, including cardiac arrhythmias, muscular dystrophy, and cognitive dysfunction. This document collates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to serve as a technical resource for the scientific community.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor-Calstabin Complex
The fundamental mechanism of action of S107 lies in its ability to act as a RyR-calstabin complex stabilizer.[1][2] In both skeletal muscle (RyR1-calstabin1/FKBP12) and cardiac muscle/neurons (RyR2-calstabin2/FKBP12.6), the RyR channel is a large macromolecular complex where calstabin plays a crucial role in maintaining the channel in a closed state during the resting phase (diastole in cardiomyocytes).[3][4][5]
Various pathological conditions, including heart failure, muscular dystrophy, and stress-induced cognitive impairment, are associated with post-translational modifications of the RyR channel, such as phosphorylation by Protein Kinase A (PKA), oxidation, and S-nitrosylation.[3][4][6] These modifications lead to the dissociation of calstabin from the RyR complex.[4][6] The subsequent "leaky" channels permit the aberrant release of calcium from the sarcoplasmic/endoplasmic reticulum, disrupting normal cellular function and contributing to disease pathology.[5][7][8]
S107 intervenes by binding to the RyR channel, thereby increasing the affinity of calstabin for the receptor.[1][9] This stabilization of the RyR-calstabin interaction effectively "plugs the leak," preventing uncontrolled calcium release without impairing the normal, physiological calcium signaling required for muscle contraction and neuronal activity.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on S107.
Table 1: Binding Affinity and Stoichiometry of S107
| Parameter | Value | Species/System | Reference |
| EC50 of [3H]S107 Binding | ~52 µM | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |
| [3H]S107 Binding Sites per RyR1 Tetramer | ~48 | Rabbit Skeletal Muscle SR Vesicles | [3][4][11] |
| Hillslope of [3H]S107 Binding | ~2 | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |
Table 2: Effective Concentrations of S107 in In Vitro and Ex Vivo Studies
| Application | Concentration | Cell/Tissue Type | Effect | Reference |
| Stabilization of RyR2 Closed State | 10 µM | CPVT-hiPSC-CMs | Decreased delayed afterdepolarizations | [10] |
| Enhancement of FKBP12 Binding to RyR1 | 44 µM | Rabbit Skeletal Muscle SR Vesicles | Increased FKBP12 binding in the presence of GSH and NOC12 | [3] |
| Augmentation of FKBP12-mediated Decrease in RyR1 Channel Activity | 25 µM | FKBP12-depleted RyR1 in planar lipid bilayer | Lowered open probability (Po) | [3] |
| Inhibition of Diastolic SR Ca2+ Leak | 1 µM | RyR2-S2808D+/+ mouse cardiomyocytes | Eliminated increased diastolic SR Ca2+ leak | [7] |
| Prevention of Aberrant Ca2+ Release | 5 µM | RyR2-H29D hiPSC-CMs | Normalized Ca2+ handling | [12] |
Table 3: Dosing of S107 in In Vivo Animal Studies
| Animal Model | Dosage | Route of Administration | Therapeutic Outcome | Reference |
| Mice (Seizure model) | 5 mg/kg/h | Osmotic pump | Raised seizure threshold | [10] |
| Mice (Wild-type) | ~20 µmol/kg (1.3 mg) daily for 4 weeks | Not specified | Improved muscle function and exercise capacity | [3] |
| Rats (Rbm20 knockout) | 20 mg/kg/day | Drinking water | Restored normal intracellular Ca2+ levels in cardiomyocytes | [5] |
| Mice (Congestive Heart Failure) | Not specified | Drinking water | Reduced mortality and intracellular Ca2+ leak in B-lymphocytes | [13] |
| Mice (RyR2-S2808D+/+ Heart Failure) | 20 mg/kg/day for 10 weeks | Not specified | Preserved cardiac function | [7] |
| Mice (Stress-induced cognitive dysfunction) | 75 mg/kg/day | Drinking water | Prevented cognitive dysfunction | [14][15] |
| Mice (mdx - Duchenne Muscular Dystrophy) | Not specified | Osmotic pump for 4 weeks | Improved muscle histology and function | [16] |
Experimental Protocols
[3H]S107 Binding Assay
This assay quantifies the binding of radiolabeled S107 to sarcoplasmic reticulum (SR) vesicles enriched in RyR1.
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Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle.
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Incubation: Incubate the SR vesicles with varying concentrations of [3H]S107.
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Separation: Separate the bound from free [3H]S107 by filtration through glass fiber filters.
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Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
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Data Analysis: Determine the EC50 and number of binding sites by fitting the data to a sigmoidal dose-response curve.
RyR1 Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of a single RyR1 channel.
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Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
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Vesicle Fusion: SR vesicles containing RyR1 are added to the cis (cytosolic) chamber and fuse with the bilayer.
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Recording Conditions: The cis chamber contains a solution mimicking the cytosolic environment, including specific concentrations of Ca2+. The trans chamber mimics the SR lumen.
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Data Acquisition: A voltage is clamped across the bilayer, and the current flowing through the single RyR1 channel is recorded. Channel openings are observed as discrete current steps.
-
Treatment: S107 and/or FKBP12 are added to the cis chamber to observe their effects on channel activity.
-
Analysis: The open probability (Po), mean open time, and mean closed time of the channel are calculated from the current recordings.[17][18][19]
Co-immunoprecipitation of RyR1 and Calstabin1 (FKBP12)
This method is used to assess the association between RyR1 and calstabin1.
-
Tissue/Cell Lysis: Homogenize skeletal muscle tissue or lyse cells in a suitable buffer containing protease inhibitors.
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Immunoprecipitation: Incubate the lysate with an antibody specific for RyR1. The antibody-RyR1 complex is then captured using protein A/G beads.
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Washing: The beads are washed to remove non-specifically bound proteins.
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Elution: The bound proteins are eluted from the beads.
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Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RyR1 and calstabin1 to detect their presence. The amount of co-precipitated calstabin1 is indicative of the strength of the interaction.[20]
Visualizations
Signaling Pathway of S107 Action
Caption: S107 counteracts pathological modifications of the RyR, stabilizing the RyR-calstabin complex and preventing Ca2+ leakage.
Experimental Workflow for Assessing S107 Efficacy
Caption: A generalized workflow for the preclinical evaluation of S107's mechanism of action and therapeutic efficacy.
Conclusion
S107 represents a targeted therapeutic strategy for a variety of disorders rooted in the dysregulation of intracellular calcium signaling. Its well-defined mechanism of action, centered on the stabilization of the ryanodine receptor-calstabin complex, has been substantiated by a robust body of experimental evidence. By preventing the pathological leakage of calcium from intracellular stores, S107 has demonstrated the potential to restore cellular function and ameliorate disease phenotypes in preclinical models of cardiac, skeletal muscle, and neurological disorders. This technical guide provides a foundational understanding of S107 for researchers and drug development professionals, facilitating further investigation and potential clinical translation of this promising compound.
References
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- 4. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 | PLOS One [journals.plos.org]
- 5. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 8. Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. RyR-Calstabin Interaction Stabilizer, S107 - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]
- 15. fiercepharma.com [fiercepharma.com]
- 16. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
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